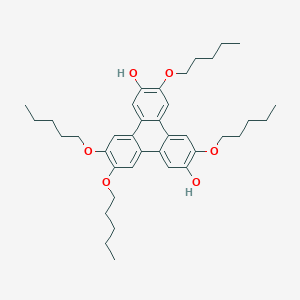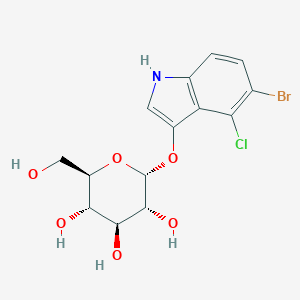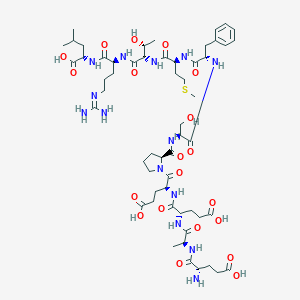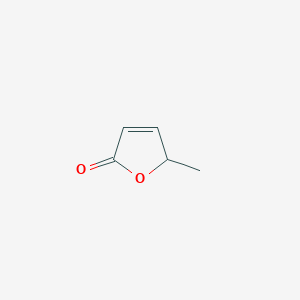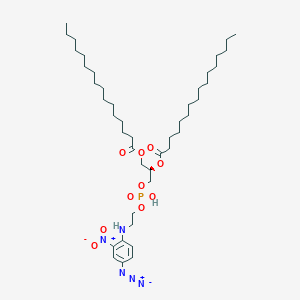
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate), commonly known as DPPA, is a phospholipid that has been widely used in scientific research. It is a synthetic compound that is similar in structure to natural phospholipids found in the cell membrane. DPPA has been used in various applications, including as a substrate for enzymes, a model for studying lipid bilayers, and a tool for investigating protein-lipid interactions.
Mécanisme D'action
DPPA acts as a substrate for various enzymes, including phospholipases and lipases, which cleave the acyl chains of the molecule. The cleavage of the acyl chains generates products that can be analyzed using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. DPPA also interacts with proteins and other molecules, which can be studied using various biophysical techniques, such as fluorescence spectroscopy and surface plasmon resonance (SPR).
Effets Biochimiques Et Physiologiques
DPPA has been shown to have various biochemical and physiological effects, including the activation of various enzymes and the modulation of membrane protein function. DPPA has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for cellular processes, such as membrane fusion and vesicle trafficking.
Avantages Et Limitations Des Expériences En Laboratoire
DPPA has several advantages for lab experiments, including its availability, purity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of DPPA is that it is a synthetic compound and may not fully mimic the properties of natural phospholipids found in the cell membrane. Additionally, DPPA may have different effects on different cell types and may not accurately reflect the behavior of natural phospholipids in vivo.
Orientations Futures
There are several future directions for research involving DPPA. One area of interest is the development of new synthetic analogs of DPPA with improved properties, such as increased stability or enhanced activity. Another area of interest is the use of DPPA as a tool for studying the structure and function of membrane proteins, particularly those involved in disease processes. Additionally, DPPA may have potential applications in drug discovery and development, particularly in the development of new drugs that target membrane proteins.
Méthodes De Synthèse
DPPA is synthesized through a multistep reaction involving the condensation of palmitic acid and glycerol, followed by phosphorylation and azido-nitration. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DPPA has been widely used in scientific research, particularly in the fields of biochemistry, biophysics, and cell biology. It has been used as a substrate for various enzymes, including phospholipases and lipases, to study their catalytic mechanisms and substrate specificity. DPPA has also been used as a model system for studying lipid bilayers and their interactions with proteins and other molecules. Additionally, DPPA has been used as a tool for investigating protein-lipid interactions and membrane protein structure and function.
Propriétés
Numéro CAS |
110457-62-0 |
|---|---|
Nom du produit |
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) |
Formule moléculaire |
C43H76N5O10P |
Poids moléculaire |
854.1 g/mol |
Nom IUPAC |
[(2R)-3-[2-(4-azido-2-nitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H76N5O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(49)55-36-39(58-43(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-45-40-32-31-38(46-47-44)35-41(40)48(51)52/h31-32,35,39,45H,3-30,33-34,36-37H2,1-2H3,(H,53,54)/t39-/m1/s1 |
Clé InChI |
ISYBPZURAJHLOF-LDLOPFEMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Autres numéros CAS |
110457-62-0 |
Synonymes |
1,2-dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) arylazido PE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



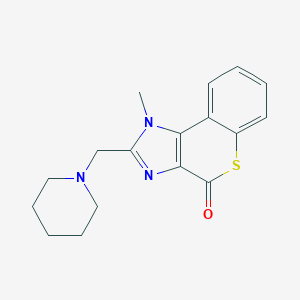
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
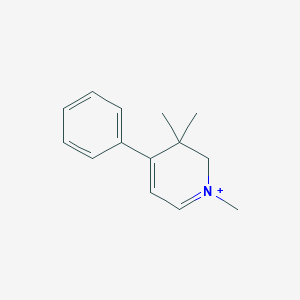
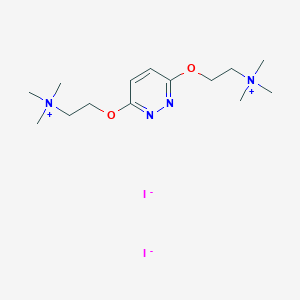
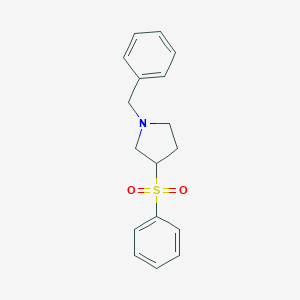
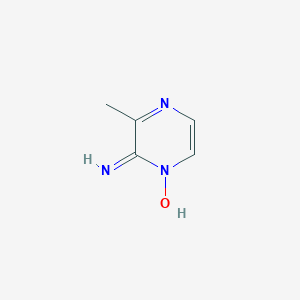
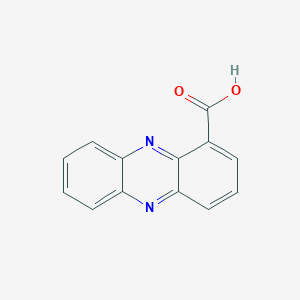
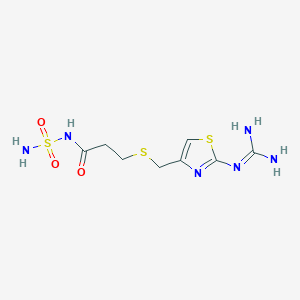
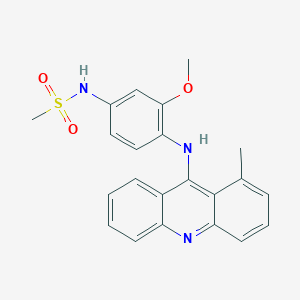
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
